N-((1-(苯并[d]噁唑-2-基)哌啶-4-基)甲基)苯并[d]噁唑-2-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that has been identified in the context of research into novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .科学研究应用
处置和代谢研究
N-((1-(苯并[d]恶唑-2-基)哌啶-4-基)甲基)苯并[d]噻唑-2-羧酰胺因其药代动力学特性(包括处置和代谢)而受到探索。在一项研究中,研究了结构相关的化合物 SB-649868 在人体内的处置情况,以了解其代谢命运。结果发现,该化合物被广泛代谢,主要通过粪便排出,只有极少量的化合物以未改变的形式排出。关键代谢物被鉴定出来,提供了对该化合物生物转化过程的见解 (Renzulli 等人,2011 年)。
抗菌应用
类似于 N-((1-(苯并[d]恶唑-2-基)哌啶-4-基)甲基)苯并[d]噻唑-2-羧酰胺的苯并噻唑和哌啶衍生物的研究已经证明了有希望的抗菌特性。一项研究合成并评估了一系列取代的 2-氨基苯并噻唑衍生物的抗菌活性。这些化合物对选定的细菌和真菌菌株表现出良好至中等的活性,表明在开发新的抗菌剂方面具有潜在的实用性 (Anuse 等人,2019 年)。
超分子凝胶剂
一项研究探索了 N-(噻唑-2-基)苯甲酰胺衍生物(其结构与目标化合物相关)作为超分子凝胶剂的潜力。研究发现,某些衍生物可以用有机溶剂形成凝胶,表明它们在材料科学中可用于制造稳定的凝胶,在药物输送和组织工程中具有潜在应用 (Yadav & Ballabh,2020 年)。
抗心律失常活性
与 N-((1-(苯并[d]恶唑-2-基)哌啶-4-基)甲基)苯并[d]噻唑-2-羧酰胺在结构上相关的化合物已被合成并评估了其潜在的抗心律失常活性。该研究强调了探索哌啶基衍生物对心血管治疗潜力的重要性,表明了进一步研究类似化合物的有希望的领域 (Abdel‐Aziz 等人,2009 年)。
抗结核活性
一项专注于噻唑-氨基哌啶杂合类似物的研究,其与目标化合物具有结构相似性,揭示了显着的抗结核活性。这项研究强调了该化合物在为结核病的新疗法开发做出贡献方面的潜力,展示了类似化合物在应对全球健康挑战方面可以拥有的广泛应用 (Jeankumar 等人,2013 年)。
作用机制
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity This inhibition can affect the function of these receptors and alter cellular signaling pathways .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the GPCR signaling pathway. Normally, these kinases phosphorylate activated GPCRs, leading to their desensitization and internalization . By inhibiting GRK-2 and -5, this compound can potentially enhance GPCR signaling, which could have various downstream effects depending on the specific GPCR and cell type involved .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific GPCRs that are affected by the inhibition of GRK-2 and -5. For example, if the compound enhances the signaling of a GPCR that regulates heart rate, it could potentially be used to treat certain types of cardiovascular disease .
未来方向
The development of novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 is an active area of research, given the therapeutic potential of these targets in the treatment of cardiovascular disease . Future research may focus on the optimization of these compounds to improve their potency and selectivity, as well as the exploration of their potential therapeutic applications.
属性
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-19(20-23-16-6-2-4-8-18(16)28-20)22-13-14-9-11-25(12-10-14)21-24-15-5-1-3-7-17(15)27-21/h1-8,14H,9-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNGMJZVVGSKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。